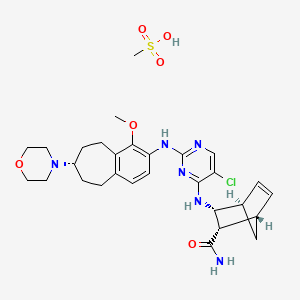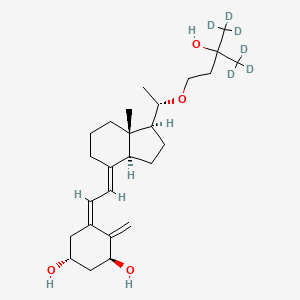
M410
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. M410 inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of M410 induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. M410 is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.
Aplicaciones Científicas De Investigación
Environmental Remediation with Mesoporous Materials
The synthesis and functionalization of silica-based mesoporous materials, such as M41S and SBA-n families, have been widely recognized for their unique textural and structural features. These materials are successfully utilized in various scientific domains, including catalysis, adsorption, and separation of target molecules. Notably, their application in environmental remediation is of significant interest. The modification of M41S- and SBA-n-based mesoporous arrays has been shown to enhance adsorptive, catalytic, and separation properties, playing a crucial role in minimizing environmental impacts, improving quality of life, and advancing towards a more sustainable footprint in the synthesis and application processes of these materials (Costa et al., 2021).
Vascular Disrupting Agent in Cancer Treatment
M410, identified as a vascular-disrupting agent, demonstrates promising results in inhibiting the growth of hepatic VX2 tumors in a rabbit model, as monitored by diffusion-weighted imaging (DWI). This research underscores M410's potential in cancer therapy, highlighting its capability to significantly inhibit tumor growth and provide a noninvasive monitoring approach through DWI metrics (Huang et al., 2021). Another study elaborates on M410's anti-tumor activity, focusing on its mechanisms in human tumor cells and endothelial cells. M410 was observed to inhibit tubulin polymerization and induce cellular depolymerization, leading to phase arrest and exhibiting potent cytotoxic activity towards proliferating tumor cells, including multi-drug resistant (MDR) tumor cells. These findings suggest that M410 is a potent microtubule inhibitor with the capability to inhibit angiogenesis and target vascular components (Cai et al., 2011).
Microscopy and Material Characterization
Advancements in microscopy methods have been crucial for the structural study of porous materials like M41S. These methods provide new capabilities for understanding complex behaviors in multi-component, hierarchical, or composite materials. The analysis of materials with porosity on various length scales, achieved through the cooperative self-assembly between inorganic and organic phases, has led to the synthesis of the M41S family, including MCM-41 and MCM-48, showcasing the importance of these techniques in characterizing new classes of materials (Anderson et al., 2004).
Propiedades
Nombre del producto |
M410 |
|---|---|
Fórmula molecular |
C17H17Na2O7P |
Peso molecular |
410.27 |
Apariencia |
Solid powder |
Sinónimos |
M410; M-410; M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



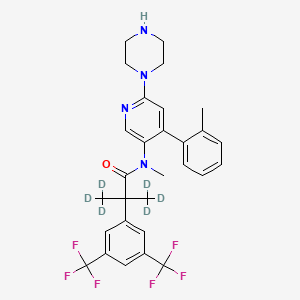
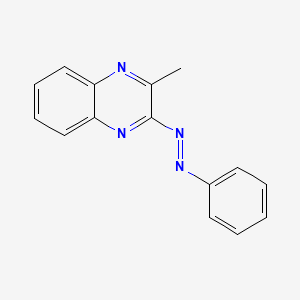
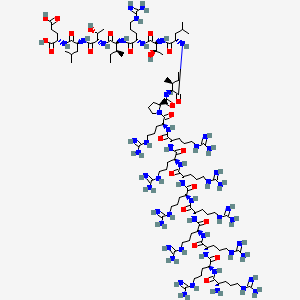
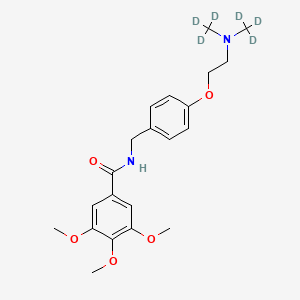
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
